Ergaseptine-d4: A Technical Guide for Researchers and Drug Development Professionals
Ergaseptine-d4: A Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Deuteration in Modern Drug Discovery
In the landscape of pharmaceutical sciences, the strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules represents a significant advancement in optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of Ergaseptine-d4, the deuterated analog of the antibacterial agent Sulfanilamide. By replacing the four hydrogen atoms on the benzene ring with deuterium, Ergaseptine-d4 offers a valuable tool for researchers in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis. This document will delve into the chemical structure, physicochemical properties, proposed synthesis, and analytical methodologies pertinent to Ergaseptine-d4, providing a foundational resource for its application in drug development and scientific research.
Chemical Structure and Identification
Ergaseptine-d4 is a synthetic, isotopically labeled form of Sulfanilamide, an early-generation sulfonamide antibiotic. The key structural feature of Ergaseptine-d4 is the substitution of four hydrogen atoms on the aromatic ring with deuterium atoms.
Structural Representation
Caption: 2D Chemical Structure of Ergaseptine-d4.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide | [1][2] |
| Synonyms | Sulfanilamide-d4, Sulphanilamide-d4 | [1][2] |
| CAS Number | 77435-46-2 | [1][2] |
| Molecular Formula | C₆H₄D₄N₂O₂S | [2] |
| Molecular Weight | 176.23 g/mol | [1][2] |
| PubChem CID | 12208581 | [1] |
| InChI | InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1D,2D,3D,4D | [1] |
| SMILES | C1=C(C(=C(C=C1N)D)D)S(=O)(=O)N | [1] |
Physicochemical Properties
The physicochemical properties of Ergaseptine-d4 are expected to be very similar to those of its non-deuterated analog, Sulfanilamide, with minor differences arising from the increased mass of deuterium.
| Property | Value (Sulfanilamide) | Expected Value (Ergaseptine-d4) | Source (Sulfanilamide) |
| Appearance | White to yellowish-white crystalline powder | White to yellowish-white crystalline powder | [3][4] |
| Melting Point | 164.5-166.5 °C | Slightly higher than Sulfanilamide | [3][5] |
| Boiling Point | ~401 °C (decomposes) | Slightly higher than Sulfanilamide | [5] |
| Solubility | |||
| In water at 25°C | 7.5 g/L | Similar to Sulfanilamide | [6] |
| In boiling water | Soluble | Soluble | [4][7] |
| In ethanol | Slightly soluble | Slightly soluble | [3][4] |
| In acetone | Soluble | Soluble | [3][6] |
| In chloroform, ether, benzene | Practically insoluble | Practically insoluble | [3][4] |
| pKa | 10.4 | Similar to Sulfanilamide | |
| LogP | -0.62 | Similar to Sulfanilamide | |
| Storage Conditions | Room temperature | 2-8°C (recommended for deuterated compounds to ensure long-term stability) | [2] |
Proposed Synthesis of Ergaseptine-d4
Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the deuteration of a commercially available starting material, such as aniline or a protected aniline derivative, followed by the introduction of the sulfonamide group.
Caption: Retrosynthetic pathway for Ergaseptine-d4.
Step-by-Step Synthetic Protocol
Step 1: Protection of Aniline Aniline is first protected as acetanilide to prevent side reactions at the amino group during the subsequent deuteration and chlorosulfonation steps.
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To a stirred solution of aniline in a suitable solvent (e.g., water or acetic acid), add acetic anhydride.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the acetanilide product by filtration or extraction.
Step 2: Deuteration of Acetanilide The aromatic protons of acetanilide can be exchanged for deuterium using a strong deuterated acid catalyst.
-
Dissolve acetanilide in a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD) or a mixture of D₂O and a deuterated mineral acid (e.g., D₂SO₄).
-
Heat the reaction mixture under reflux for an extended period to facilitate the hydrogen-deuterium exchange on the aromatic ring.
-
Monitor the extent of deuteration by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Upon completion, neutralize the reaction mixture and extract the deuterated acetanilide.
Step 3: Chlorosulfonation of Deuterated Acetanilide The deuterated acetanilide is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position.
-
Carefully add the deuterated acetanilide to an excess of chlorosulfonic acid at low temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Pour the reaction mixture onto ice to quench the excess chlorosulfonic acid and precipitate the p-acetamidobenzenesulfonyl chloride-d4.
-
Filter and wash the product with cold water.
Step 4: Amination of the Sulfonyl Chloride The sulfonyl chloride is then converted to the sulfonamide by reaction with ammonia.
-
Add the p-acetamidobenzenesulfonyl chloride-d4 to an excess of aqueous ammonia.
-
Stir the mixture until the conversion to the sulfonamide is complete.
-
Isolate the p-acetamidobenzenesulfonamide-d4 by filtration.
Step 5: Deprotection of the Amine The final step is the removal of the acetyl protecting group to yield Ergaseptine-d4.
-
Heat the p-acetamidobenzenesulfonamide-d4 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
After the hydrolysis is complete, neutralize the solution to precipitate the Ergaseptine-d4.
-
Filter, wash, and dry the final product. Purify by recrystallization if necessary.
Analytical Methods for Characterization
The characterization of Ergaseptine-d4 requires a combination of analytical techniques to confirm its chemical identity, purity, and the extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and determining the isotopic purity of deuterated compounds.
-
¹H NMR: The ¹H NMR spectrum of Ergaseptine-d4 is expected to show a significant reduction or complete absence of signals in the aromatic region compared to its non-deuterated counterpart, Sulfanilamide. The presence of small residual proton signals can be used to quantify the isotopic purity. The signals for the amine and sulfonamide protons will still be present.
-
²H NMR: A ²H NMR spectrum will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets due to C-D coupling.
Typical ¹H NMR Sample Preparation:
-
Accurately weigh 5-10 mg of Ergaseptine-d4.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a high-resolution NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of Ergaseptine-d4 and assessing the isotopic distribution.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The measured mass should correspond to the theoretical mass of C₆H₄D₄N₂O₂S.
-
Isotopic Distribution: The mass spectrum will show a characteristic isotopic pattern. The most abundant ion should be four mass units higher than that of unlabeled Sulfanilamide. The relative intensities of the M+0, M+1, M+2, M+3, and M+4 peaks can be used to calculate the percentage of deuterium incorporation.
Typical LC-MS Protocol:
-
Prepare a stock solution of Ergaseptine-d4 in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for LC-MS analysis.
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer.
-
Use a suitable chromatographic method to separate the analyte from any impurities.
-
Acquire the mass spectrum in full scan mode to observe the isotopic cluster.
Caption: General workflow for the synthesis and analysis of Ergaseptine-d4.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of Ergaseptine-d4. A high-purity standard (e.g., >99%) is crucial for its use as an internal standard in quantitative assays.
Typical HPLC Method:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (around 254 nm for Sulfanilamide).
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Research and Development
Ergaseptine-d4 is a valuable tool for various applications in pharmaceutical research and development.
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Metabolic Studies: As the C-D bond is stronger than the C-H bond, deuteration at metabolically labile positions can slow down the rate of metabolism. While the aromatic ring of sulfanilamide is not the primary site of metabolism, Ergaseptine-d4 can be used as a stable internal standard to accurately quantify the metabolites of the parent drug.
-
Pharmacokinetic (PK) Studies: In PK studies, Ergaseptine-d4 can serve as an ideal internal standard for the quantification of Sulfanilamide in biological matrices (e.g., plasma, urine) using LC-MS/MS. Its similar chromatographic behavior and distinct mass allow for accurate and precise quantification.
-
Mechanism of Action Studies: Isotope-labeled compounds are instrumental in elucidating drug mechanisms of action and enzyme kinetics.
Safety and Handling
Ergaseptine-d4 should be handled in a laboratory setting by trained personnel. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information. As a derivative of Sulfanilamide, it may possess similar biological activity and potential hazards. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.
Conclusion
Ergaseptine-d4, as a deuterated analog of Sulfanilamide, offers significant advantages for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its stable isotopic label makes it an excellent internal standard for bioanalytical assays, enabling more accurate and reliable quantification of Sulfanilamide. This technical guide has provided a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and the necessary analytical methods for its characterization. As the use of deuterated compounds in drug development continues to grow, Ergaseptine-d4 stands as a valuable research tool for advancing our understanding of sulfonamide pharmacology.
References
-
Wikipedia. Sulfanilamide. [Link]
-
Sciencemadness Wiki. Sulfanilamide. [Link]
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Chemistry Steps. Synthesis of Sulfanilamide. [Link]
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PubChem. Ergaseptine-d4. [Link]
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ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
ChemBK. Sulfanilamide. [Link]
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